molecular formula C9H12N2O3 B3065083 3-Nitro-5-tert-butyl-1H-pyridin-2-one CAS No. 294852-26-9

3-Nitro-5-tert-butyl-1H-pyridin-2-one

Cat. No.: B3065083
CAS No.: 294852-26-9
M. Wt: 196.2 g/mol
InChI Key: ZCNYCSXGEZHNOC-UHFFFAOYSA-N
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Description

3-Nitro-5-tert-butyl-1H-pyridin-2-one is a pyridinone derivative featuring a nitro (-NO₂) group at position 3 and a bulky tert-butyl (-C(CH₃)₃) group at position 5. The pyridin-2-one core provides a planar, conjugated system, while the substituents confer distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, polarizing the aromatic ring, whereas the tert-butyl group introduces significant steric hindrance and hydrophobicity.

Properties

IUPAC Name

5-tert-butyl-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-7(11(13)14)8(12)10-5-6/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNYCSXGEZHNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=O)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609054
Record name 5-tert-Butyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294852-26-9
Record name 5-tert-Butyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-tert-butyl-1H-pyridin-2-one typically involves the nitration of 5-tert-butyl-1H-pyridin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-tert-butyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-Amino-5-tert-butyl-1H-pyridin-2-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: 3-Nitro-5-carboxy-1H-pyridin-2-one.

Scientific Research Applications

Organic Synthesis

3-Nitro-5-tert-butyl-1H-pyridin-2-one is utilized as a building block in organic synthesis. Its reactivity allows for the formation of more complex heterocyclic compounds through various chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group, facilitating further functionalization.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions, making it versatile for synthesizing derivatives with varied functional groups.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition Studies: It serves as a probe for studying enzyme interactions, particularly in pathways involving nitroaromatic compounds. The nitro group can undergo bioreduction to form reactive intermediates that modify target proteins, leading to inhibition or modulation of their activity.
  • Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential therapeutic applications .

Material Science

In industrial applications, this compound is used in the development of specialty chemicals and materials:

  • Polymer Additives: Its unique properties make it suitable for enhancing the performance characteristics of polymers.
  • Coatings and Adhesives: The compound's stability and reactivity contribute to the formulation of advanced coatings with protective properties.

Case Studies

StudyObjectiveFindings
Study on Enzyme Inhibition Investigate the inhibitory effects on specific enzymesFound effective inhibition of cytochrome P450 enzymes, indicating potential for drug metabolism studies .
Cytotoxicity Assessment Evaluate anticancer propertiesDerivatives showed significant cytotoxicity against breast cancer cell lines, highlighting therapeutic potential .
Material Development Assess performance in polymer formulationsDemonstrated improved thermal stability and mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 3-Nitro-5-tert-butyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues in the Pyridin-2(1H)-one Family

Pyridin-2-one derivatives often vary in substituent type and position. Key structural analogues include:

A. Compounds from Therapeutic Studies ()
  • 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73): Position 3 has a biphenyl group; position 5 features a phenylamino (-NHPh) substituent. The amino group is electron-donating, enhancing ring electron density compared to nitro .
  • 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74): A chloro substituent at position 3 adds moderate electron-withdrawing effects, while position 5 retains phenylamino .
  • 3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one (75): An acetyl group at position 3 introduces both steric bulk and electron-withdrawing character .

Key Differences :

  • The target compound’s nitro group at position 3 creates stronger electron withdrawal than chloro or acetyl groups.
  • The tert-butyl group at position 5 is far bulkier than phenylamino, likely reducing solubility and altering binding kinetics.
B. Halogenated and Silylated Analogues ()
  • 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine : Features iodine (position 3) and a silyloxy-pyrrolidine group (position 4). Iodo substituents enable cross-coupling reactions, unlike nitro groups .
  • 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine : Combines iodine and amine groups, contrasting with the nitro-tert-butyl pairing in the target compound .

Key Differences :

  • Halogens (e.g., iodine) act as leaving groups, enabling nucleophilic substitutions, whereas nitro groups are typically inert under such conditions.

Comparison :

  • The target compound’s synthesis likely requires nitration (harsh acidic conditions) and tert-butyl group introduction, whereas analogues in use milder Suzuki coupling for aryl group installation.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target compound 196* Not reported Low (hydrophobic tert-butyl)
Compound 73 ~365 180–182 Moderate (polar NHPh)
Compound 74 ~314 168–170 Moderate
compounds ~450–500 Not reported Low (silyl groups)

*Calculated based on C₉H₁₂N₂O₃.
Key Insights :

  • The tert-butyl group in the target compound reduces solubility compared to phenylamino-containing analogues.
  • Nitro groups may enhance crystallinity, but experimental data are lacking.

Comparison :

Biological Activity

3-Nitro-5-tert-butyl-1H-pyridin-2-one is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group at the 3-position and a tert-butyl group at the 5-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
PC-3 (prostate cancer)10

These findings highlight its potential as a lead compound in cancer therapy .

Antiviral Properties

Recent investigations have explored the antiviral effects of this compound against viruses such as HIV and HCV. The compound has been shown to inhibit viral replication effectively, with studies indicating a reduction in viral load in infected cell cultures.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes critical for microbial and viral survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
  • Cell Membrane Disruption : The presence of the nitro group enhances its ability to penetrate microbial membranes, disrupting their integrity .

Case Studies

A notable case study involved the evaluation of this compound in a murine model of bacterial infection. The compound demonstrated significant protective effects, reducing mortality rates compared to untreated controls. Histopathological examinations revealed lower levels of inflammation and tissue damage in treated mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5-tert-butyl-1H-pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-tert-butyl-1H-pyridin-2-one

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